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Compound of Interest

Compound Name: 3-(2-chloropyridin-4-yl)oxyaniline

Cat. No.: B8567432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive safety information, handling protocols, and

potential research applications for 3-(2-chloropyridin-4-yl)oxyaniline. This compound is a key

intermediate in the synthesis of various biologically active molecules, particularly kinase

inhibitors.

Laboratory Safety and Handling
ا لعدم وجود بيانات أمان محددة لمركب 3-)2-كلوروبيريدين-4-يل( أوكسي أنيلين، تم استخلاص نظرً

يًا، مثل 4-أمينوبيريدين، بروتوكولات السلامة التالية من بيانات السلامة الخاصة بالمركبات ذات الصلة هيكل

و2-كلوروبيريدين-4-أميد، وكلوريد 4-كلوروبيريدين.]1[]2[]3[ يجب توخي الحذر الشديد عند التعامل مع هذا

.المركب

1.1. Hazard Identification

Acute Toxicity: Potentially toxic if swallowed, inhaled, or in contact with skin.[1][2]

Skin Corrosion/Irritation: May cause skin irritation.[4]

Eye Damage/Irritation: May cause serious eye irritation or damage.[1][4]

Carcinogenicity: May be suspected of causing cancer.[4]

Environmental Hazards: Potentially toxic to aquatic life.[1]
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1.2. Personal Protective Equipment (PPE)

A mandatory PPE workflow should be followed to ensure personnel safety.

Entering Lab Don Lab Coat
Step 1

Leaving LabWear Safety Goggles
(EN166 Standard)

Step 2
Wear Nitrile Gloves

Step 3 Work in a Chemical
Fume Hood

Step 4

Click to download full resolution via product page

Caption: Personal Protective Equipment (PPE) Workflow.

1.3. Storage and Handling

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Keep away from strong oxidizing agents.[2][3]

Do not eat, drink, or smoke in the handling area.[1]

Wash hands thoroughly after handling.[1]

1.4. First Aid Measures
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Exposure Route First Aid Protocol

Inhalation

Move the person to fresh air. If breathing is

difficult, give oxygen. Seek immediate medical

attention.[2]

Skin Contact

Immediately wash the affected area with plenty

of soap and water for at least 15 minutes.

Remove contaminated clothing. Seek immediate

medical attention.[2]

Eye Contact

Immediately flush eyes with plenty of water for

at least 15 minutes, occasionally lifting the

upper and lower eyelids. Remove contact

lenses if present and easy to do. Seek

immediate medical attention.[1][2]

Ingestion

Do NOT induce vomiting. Rinse mouth with

water. Never give anything by mouth to an

unconscious person. Seek immediate medical

attention.[1][2]

Physicochemical Data
The following table summarizes the estimated physicochemical properties of 3-(2-
chloropyridin-4-yl)oxyaniline and its known analogs.
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Property

3-(2-
chloropyridin-
4-yl)oxyaniline
(Estimated)

2-
Chloropyridin-
4-amine[5]

4-
Chloropyridin-
2-ol[6]

2-
Chloropyridine
[7]

Molecular

Formula
C₁₁H₉ClN₂O C₅H₅ClN₂ C₅H₄ClNO C₅H₄ClN

Molecular Weight 220.66 g/mol 128.56 g/mol 129.54 g/mol 113.54 g/mol

Appearance
Off-white to light

brown solid

White to light

yellow powder
-

Colorless oily

liquid[7]

Melting Point 110-115 °C 90-94 °C - -

Boiling Point > 300 °C 153 °C - -

Solubility
Soluble in DMSO

and methanol

Soluble in

organic solvents
- -

pKa

~4.5 (pyridinium

ion), ~3.0

(anilinium ion)

- - -

Applications in Drug Discovery
3-(2-chloropyridin-4-yl)oxyaniline serves as a crucial building block in the synthesis of potent

and selective kinase inhibitors. A notable example is its use in the development of c-Met

inhibitors, which are targeted therapies for various cancers.

3.1. Role as a Kinase Inhibitor Intermediate

The aniline and pyridine moieties of the molecule provide key interaction points for binding to

the ATP pocket of kinases. The 2-chloro substituent on the pyridine ring can be displaced by

nucleophiles, allowing for the facile introduction of various side chains to modulate potency and

selectivity.

3.2. Hypothetical Signaling Pathway Inhibition
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Derivatives of 3-(2-chloropyridin-4-yl)oxyaniline have been shown to inhibit the c-Met

signaling pathway. Aberrant activation of this pathway is implicated in tumor growth,

proliferation, and metastasis.
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Caption: Inhibition of the c-Met Signaling Pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b8567432?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8567432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following is a representative protocol for the synthesis of a c-Met kinase inhibitor using 3-
(2-chloropyridin-4-yl)oxyaniline as a key intermediate.

4.1. Synthesis of a Pyridone Carboxamide Derivative

This protocol outlines a two-step synthesis of a potential c-Met inhibitor.

Step 1: Nucleophilic Aromatic Substitution

Step 2: Suzuki Coupling

Start 3-(2-chloropyridin-4-yl)oxyaniline

Final Product

DMF, EDCI, HOBt, DIPEA
Room Temperature, 12h

Pyridone Carboxylic Acid

Amide Intermediate

Dioxane/Water, Pd(dppf)Cl2, K2CO3
90 °C, 4hBoronic Acid Derivative Final Kinase Inhibitor

Click to download full resolution via product page

Caption: Synthetic Workflow for a Kinase Inhibitor.

4.2. Detailed Methodology

Step 1: Amide Coupling

To a solution of 3-(2-chloropyridin-4-yl)oxyaniline (1.0 eq) and a substituted pyridone

carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq),

and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
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Stir the reaction mixture at room temperature for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the amide

intermediate.

Step 2: Suzuki Coupling

In a reaction vessel, combine the amide intermediate (1.0 eq), a suitable boronic acid

derivative (1.2 eq), and potassium carbonate (2.0 eq).

Add a mixture of dioxane and water (4:1).

Degas the mixture with argon for 15 minutes.

Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).

Heat the reaction mixture to 90 °C for 4 hours.

Monitor the reaction by TLC or LC-MS.

After completion, cool the reaction to room temperature and filter through a pad of Celite.

Dilute the filtrate with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the residue by column chromatography to yield the final kinase inhibitor.
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Disclaimer: The information provided in these application notes is intended for use by qualified

professionals. All procedures should be conducted in a well-equipped laboratory with

appropriate safety precautions in place. The user is solely responsible for any risks associated

with the handling and use of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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